molecular formula C18H19N3O4S B5830260 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5830260
M. Wt: 373.4 g/mol
InChI Key: ZAWUKMONRIVNPA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with methoxy-functionalized aromatic rings at positions 4 and 5, along with a thiol (-SH) group at position 2. The 3,4,5-trimethoxyphenyl moiety is pharmacologically significant, often associated with tubulin inhibition and anticancer activity, as seen in combretastatin analogs . The compound is synthesized via a multistep process involving condensation of 3,4,5-trimethoxybenzohydrazide with 4-methoxyphenyl isothiocyanate, followed by cyclization under alkaline conditions, achieving an 81% yield . Its structural complexity and electron-rich aromatic systems make it a candidate for diverse biological applications, though specific activity data for this compound remain underexplored in the provided evidence.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-22-13-7-5-12(6-8-13)21-17(19-20-18(21)26)11-9-14(23-2)16(25-4)15(10-11)24-3/h5-10H,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWUKMONRIVNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with substituted phenyl hydrazines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions, where they can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form coordination complexes with metal ions, influencing enzymatic activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Properties and Bioactivity

Compound Substituents Key Properties/Bioactivity Evidence ID
Target Compound 4-(4-MeOPh), 5-(3,4,5-TrimethoxyPh High lipophilicity; potential anticancer
6l () Thiophene, trifluoromethyl furan Leukotriene biosynthesis inhibition (93% yield)
5-(4-Nitrophenyl)-4-phenoxybenzylidene Nitro, phenoxy groups Enhanced electrophilicity; unknown activity
4-(2-Methoxyphenyl)-5-thiophen-2-yl 2-MeOPh, thiophene Antifungal/antibiotic applications

Key Insight : Electron-donating methoxy groups in the target compound may enhance membrane permeability but reduce metabolic stability compared to electron-withdrawing groups (e.g., nitro in ). Thiophene and trifluoromethyl substituents in derivatives improve selectivity for enzyme inhibition .

Physical and Spectroscopic Properties

  • Melting Points : S-Alkylated derivatives () exhibit higher melting points (125–200°C), suggesting crystalline stability . The target compound’s melting point is unreported but likely comparable due to structural rigidity.
  • Spectroscopy :
    • IR : Thiol S-H stretch (~2500 cm⁻¹) and C=O (1679 cm⁻¹) in ketone derivatives () .
    • NMR : Methoxy protons resonate at δ 3.7–4.0 ppm; triazole C=N peaks at ~1609 cm⁻¹ () .

Key Insight : Consistent spectral features confirm structural integrity across analogs. Methoxy groups dominate the NMR profile of the target compound, distinguishing it from analogs with halides or heterocycles.

Pharmacokinetic Considerations

  • Metabolic Stability : Methoxy groups are susceptible to demethylation, which may limit half-life compared to halogenated analogs (e.g., 6r in with 4-chlorophenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

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